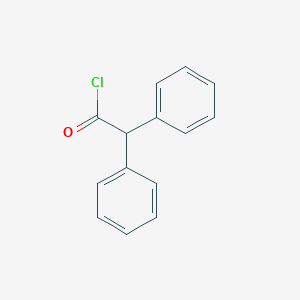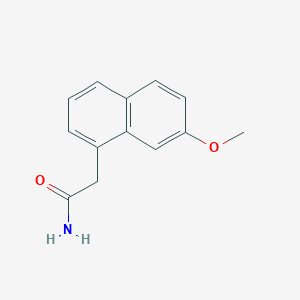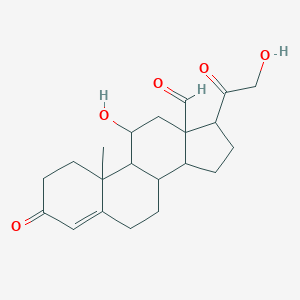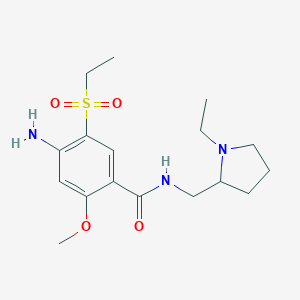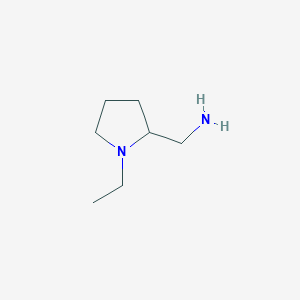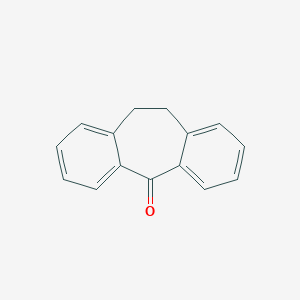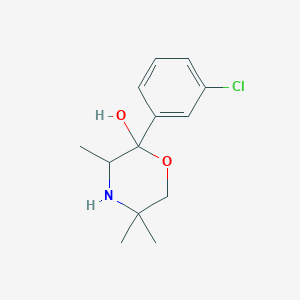
Hydroxy Bupropion
Vue d'ensemble
Description
Hydroxybupropion, also known as 6-hydroxybupropion, is the major active metabolite of the antidepressant and smoking cessation drug bupropion . It is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism .
Synthesis Analysis
Bupropion hydrochloride is synthesized from 3-chloropropiophenone by chlorination with cupric chloride, amination with t-BuNH2, acidification with HCl-i-PrOH . The total yield of bupropion hydrochloride was 76% based on 3-chloropropiophenone .Molecular Structure Analysis
The molecular formula of Hydroxybupropion is C13H18ClNO2 . The molecular weight is 255.74 g/mol . The InChI is 1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3 .Chemical Reactions Analysis
Bupropion is extensively and rapidly absorbed in the gastrointestinal tract but experiences extensive first pass metabolism rendering its systemic bioavailability limited . Bupropion is metabolized by the cytochrome P450 enzymes CYP2B6 and CYP2C19 into erythro-4’-hydroxy-hydrobupropion and by various glucuronosyltransferase enzymes into glucuronide conjugates .Physical And Chemical Properties Analysis
Hydroxybupropion is a chiral, basic, highly lipophilic drug, clinically used as racemate that undergoes extensive stereoselective metabolism .Applications De Recherche Scientifique
Hydroxy Bupropion: A Comprehensive Analysis of Scientific Research Applications: Hydroxy Bupropion, also known as S,S-hydroxybupropion, is a primary active metabolite of Bupropion. It has various applications in scientific research and therapeutic practices. Below are detailed sections focusing on unique applications of Hydroxy Bupropion:
Smoking Cessation Aid
Hydroxy Bupropion is effective in helping individuals quit tobacco smoking. It has been reported to lower inflammatory mediators such as tumor necrosis factor-alpha and may reduce fatigue in cancer patients, potentially aiding in the management of smoking cessation-related symptoms .
Analgesic Effects
Research indicates that S,S-hydroxy Bupropion inhibits nicotine-induced analgesia in mice, which suggests its potential application in pain management, particularly related to nicotine withdrawal .
Antidepressant Efficacy
The efficacy of Bupropion and its metabolites, including Hydroxy Bupropion, as a treatment for depression has been established through various clinical trials. It is used in both inpatient and outpatient settings for managing depression .
Pharmacokinetic Studies
Hydroxy Bupropion is a subject of pharmacokinetic studies due to its formation through the hydroxylation of Bupropion by cytochrome P450 enzyme CYP2B6. Understanding its pharmacokinetics is crucial for optimizing therapeutic dosing and minimizing side effects .
Stereoselective Disposition
The stereoselective disposition of Bupropion and its metabolites, including Hydroxy Bupropion, is an area of research that explores the pharmacological activity of these compounds when formed via oxidation and reduction .
Mécanisme D'action
Target of Action
Hydroxybupropion, the major active metabolite of the antidepressant and smoking cessation drug bupropion , primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . It also acts as a non-competitive antagonist of nicotinic acetylcholine receptors .
Mode of Action
Hydroxybupropion exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This prolongs their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . As a non-competitive antagonist of nicotinic acetylcholine receptors, it is even more potent than bupropion .
Biochemical Pathways
Hydroxybupropion is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .
Pharmacokinetics
Bupropion is extensively and rapidly absorbed in the gastrointestinal tract but experiences extensive first-pass metabolism rendering its systemic bioavailability limited . With oral bupropion treatment, hydroxybupropion is present in plasma at area under the curve concentrations that are as many as 16–20 times greater than those of bupropion itself . This demonstrates extensive conversion of bupropion into hydroxybupropion in humans .
Result of Action
The clinical and behavioral effects of bupropion arise from actions at nAChR as well as DA and NE transporters . Hydroxybupropion, being the most potent of the metabolites, is likely to play a very important role in the effects of oral bupropion .
Action Environment
The efficacy of bupropion may be influenced by the patient’s metabolic status. For instance, a patient with CYP2C19 rapid metabolizer status may experience reduced bupropion efficacy due to alternative hydroxylation pathways mediated by CYP2C19 . Therefore, therapeutic drug monitoring in combination with pharmacogenetics diagnostics can be beneficial for a personalized treatment approach .
Orientations Futures
There are notable gaps in the literature, including less information on treatment naive and first presentation depression, particularly when one considers the ever-reducing rates of response in more refractory illness . There are some data to support bupropion targeting specific symptoms, but insufficient information to reliably inform such prescribing, and it remains uncertain whether bupropion pharmacodynamically truly augments other drugs .
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBKSKAZMVBHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431622 | |
| Record name | 2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy Bupropion | |
CAS RN |
357399-43-0 | |
| Record name | 2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


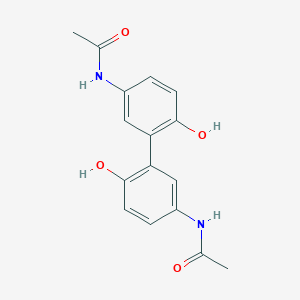
![2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole](/img/structure/B195531.png)
![2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole](/img/structure/B195534.png)

